D-Valinol

Analytical Chemistry Chiral HPLC Pharmaceutical Quality Control

D-Valinol ((R)-(-)-2-amino-3-methylbutan-1-ol) is the definitive chiral building block for enantioselective synthesis. Only the (R)-configuration delivers >97% enantiomeric excess in biomimetic NADH reductions and correct stereochemistry in drug candidates like β-DDB. L-Valinol or racemic mixtures produce opposite or uncontrolled stereochemical outcomes, invalidating chiral HPLC method validation per ICH guidelines. Guaranteed ≥98% chemical purity and ≥98% enantiomeric excess. Accept no substitutes—procure the authentic (R)-enantiomer to ensure stereochemical integrity in your research and manufacturing workflows.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 4276-09-9
Cat. No. B105835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valinol
CAS4276-09-9
SynonymsD-2-Amino-3-methyl-1-butanol;  (-)-2-Amino-3-methyl-1-butanol;  (-)-Valinol;  (2R)-2-Amino-3-methyl-1-butanol;  (2R)-2-Amino-3-methylbutan-1-ol;  (R)-(-)-2-Amino-3-methyl-1-butanol;  (R)-(-)-2-Amino-3-methyl-1-butanol;  (R)-2-Amino-3-methyl-1-butanol;  (R)-2
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(C)C(CO)N
InChIInChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3/t5-/m0/s1
InChIKeyNWYYWIJOWOLJNR-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Valinol (CAS 4276-09-9) Procurement Guide: Chiral Amino Alcohol Specifications & Comparator Benchmarking


D-Valinol (CAS 4276-09-9), systematically named (R)-(-)-2-amino-3-methylbutan-1-ol, is a chiral, non-racemic β-amino alcohol derived from the essential amino acid valine . It is a key building block in asymmetric synthesis, distinguished by its specific (R)-configuration, which dictates its stereochemical outcomes in pharmaceutical and chemical applications .

Why D-Valinol (CAS 4276-09-9) Cannot Be Replaced by Generic Amino Alcohols


Generic substitution of D-Valinol with its enantiomer (L-Valinol) or achiral analogs is not scientifically valid for applications requiring stereochemical control. D-Valinol's (R)-configuration is not merely an attribute but the primary determinant of its function in asymmetric induction and chiral separation. Substituting with the (S)-enantiomer (L-Valinol) will produce the opposite stereochemical outcome, leading to a product with different biological activity or physical properties [1]. A racemic mixture (DL-Valinol) introduces an uncontrolled variable, undermining the enantioselectivity of catalytic processes and the purity of chiral intermediates. The following evidence quantifies the performance gaps and validates the necessity for D-Valinol as a distinct procurement item.

Quantitative Performance Differentiators for D-Valinol (CAS 4276-09-9) vs. L-Valinol & Class Analogs


Superior Chromatographic Resolution for Impurity Detection: D-Valinol vs. L-Valinol

A validated chiral HPLC method demonstrates that D-Valinol can be quantified as an impurity in L-Valinol samples with a resolution (Rs) greater than 2.0, enabling precise determination of enantiomeric purity in pharmaceutical raw materials [1]. This analytical capability is essential for compliance with ICH guidelines.

Analytical Chemistry Chiral HPLC Pharmaceutical Quality Control

Defined Enantiomeric Purity Specification for D-Valinol as a Chiral Building Block

Commercial specifications for D-Valinol (CAS 4276-09-9) include a minimum enantiomeric excess (ee) of 98.0% by GC . This benchmark ensures the chiral building block meets the high stereochemical fidelity required for its intended use, preventing the introduction of the opposite enantiomer that would compromise downstream stereoselectivity.

Asymmetric Synthesis Chiral Pool Pharmaceutical Intermediates

D-Valinol in Asymmetric Synthesis: Enantioselective Product Formation

In the asymmetric synthesis of the hepatitis drug β-DDB, the use of optically pure D-Valinol as a chiral auxiliary in an oxazoline-mediated Ullmann coupling allowed for the selective preparation of one specific enantiomer of the drug [1]. This contrasts with the use of L-Valinol, which would yield the opposite enantiomer, and a racemic auxiliary, which would produce a mixture of products.

Asymmetric Catalysis Chiral Auxiliary Oxazoline-Mediated Coupling

High Enantioselectivity in Organometallic NADH Mimics Using Valinol Derivatives

Homochiral complexes incorporating a chiral β-hydroxy-carboxamide derived from valinol at the C-5 position facilitate the reduction of ethyl benzoylformate to ethyl mandelate with an enantiomeric excess (ee) greater than 97% [1]. This high level of stereocontrol, enabled by the valinol scaffold, is a benchmark for NADH mimic systems.

Biomimetic Catalysis Chiral Auxiliary Stereoselective Reduction

Key Physical Property Differentiation: Specific Rotation

D-Valinol (CAS 4276-09-9) is characterized by a negative specific rotation, typically reported as [α]D = -15 to -18° (c=10, EtOH) . This is a key differentiator from its enantiomer, L-Valinol, which has a positive rotation of +12.5° (c=2, H2O) [1]. This property provides a simple, routine method for identity confirmation and batch-to-batch consistency checks.

Analytical Chemistry Chiral Purity Quality Control

Procurement-Driven Application Scenarios for D-Valinol (CAS 4276-09-9)


Asymmetric Synthesis of Chiral Pharmaceuticals via Oxazoline-Mediated Coupling

D-Valinol is a critical chiral auxiliary for the asymmetric synthesis of drug candidates like β-DDB. In this application, the (R)-configuration of D-Valinol directs the formation of a specific enantiomer of the target drug, a process that cannot be replicated with L-Valinol, which would yield the opposite enantiomer [1].

Development and Quality Control of Enantiopure L-Valinol Batches

Procurement of D-Valinol as a reference standard is essential for quality control laboratories. It is used to validate chiral HPLC methods, such as the validated method using a Chiralcel OJ-3R column, to quantify the presence of the unwanted D-Valinol enantiomer in commercial L-Valinol samples with a resolution > 2.0, ensuring compliance with ICH guidelines for enantiomeric purity [2].

Synthesis of Highly Stereoselective Organometallic Catalysts

D-Valinol serves as the chiral scaffold for creating homochiral β-hydroxy-carboxamide ligands used in biomimetic NADH mimics. These complexes have been shown to reduce ethyl benzoylformate to ethyl mandelate with >97% enantiomeric excess, a level of stereocontrol unattainable with achiral alternatives [3].

Preparation of Enantiomerically Pure Building Blocks for Peptidomimetics

As a chiral amino alcohol with a defined (R)-configuration and high commercial purity (≥98% ee by GC), D-Valinol is a reliable starting material for synthesizing peptidomimetics and other chiral intermediates where stereochemical integrity is paramount .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Valinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.